7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C20H17FO4 It is characterized by the presence of a chromen-2-one core structure, which is substituted with a 4-fluorophenyl group and an oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 4-fluorophenylacetic acid with appropriate reagents to form the oxoethoxy intermediate. This intermediate is then reacted with 3,4-dimethylchromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 2-(4-fluorophenyl)H-imidazo[1,2-a]pyridine
Uniqueness
Compared to similar compounds, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H15FO4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C19H15FO4/c1-11-12(2)19(22)24-18-9-15(7-8-16(11)18)23-10-17(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
SUKSWIDGAIANLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.